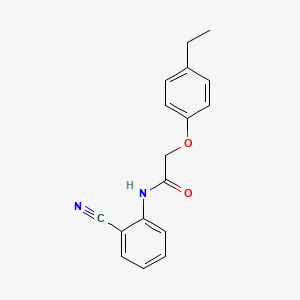![molecular formula C17H16ClN3O B5817561 4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE](/img/structure/B5817561.png)
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzodiazole moiety, which is a fused heterocyclic system containing both benzene and diazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring system can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Amidation: The final step involves the formation of the amide bond between the benzodiazole moiety and the benzamide. This can be achieved through the reaction of the benzodiazole derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Corresponding substituted benzamides.
科学的研究の応用
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and microbial infections.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-INDOL-2-YL)METHYL]BENZAMIDE: Similar structure but with an indole moiety instead of a benzodiazole.
4-CHLORO-N-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]BENZAMIDE: Similar structure but with an imidazole moiety instead of a benzodiazole.
Uniqueness
The presence of the benzodiazole moiety in 4-CHLORO-N-METHYL-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-20(17(22)12-7-9-13(18)10-8-12)11-16-19-14-5-3-4-6-15(14)21(16)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXSYDNIYCHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
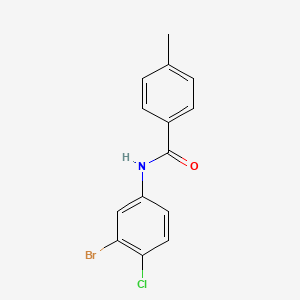
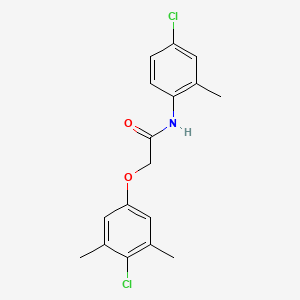
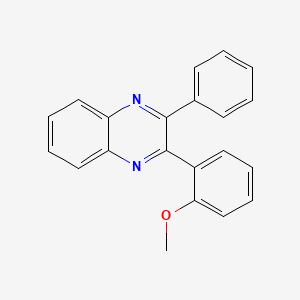
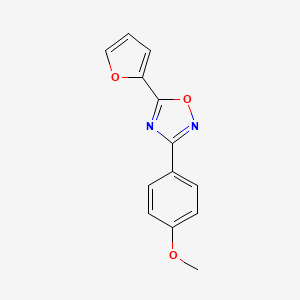

![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)
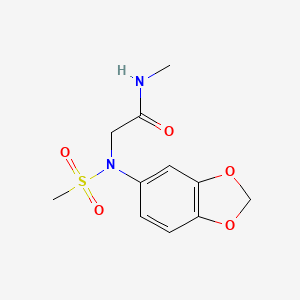
![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
![(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5817535.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B5817543.png)
![2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5817551.png)
